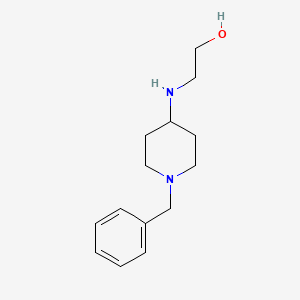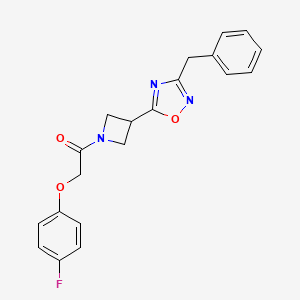
2-(1-Benzyl-piperidin-4-ylamino)-ethanol
Descripción general
Descripción
2-(1-Benzyl-piperidin-4-ylamino)-ethanol, also known as BPE, is a synthetically produced compound used in scientific research and laboratory experiments. BPE is an important compound in the field of chemistry, as it is used in the synthesis of various other compounds and has been found to have a wide range of biological effects.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Studies
2-(1-Benzyl-piperidin-4-ylamino)-ethanol has been utilized in the synthesis of various compounds with potential microbial applications. For instance, Patel and Agravat (2007) synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles using a mixture of pyridine and acetic anhydride, which formed an electrophilic complex (N-acetyl pyridinium) to facilitate condensation. This study showcased the compound's role in generating new chemical entities with antibacterial and antifungal activities, demonstrating its importance in the field of microbial studies (Patel & Agravat, 2007).
Synthesis and Antimicrobial Activity
The compound has been instrumental in synthesizing various derivatives with significant antimicrobial properties. Kottapalle and Shinde (2021) reported the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, where 2-(1-Benzyl-piperidin-4-ylamino)-ethanol played a key role. These synthesized compounds exhibited notable antibacterial and antifungal activities, highlighting the compound's relevance in creating new antimicrobial agents (Kottapalle & Shinde, 2021).
Cytotoxic Activity
The compound has also been used in the synthesis of molecules with potential cytotoxic activities against tumor cells. Vosooghi et al. (2010) synthesized a series of compounds by condensation involving 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, which showed significant cytotoxic activities against human tumor cell lines. This emphasizes the compound's utility in the development of new therapeutic agents for cancer treatment (Vosooghi et al., 2010).
Three-Component Complex Study
A three-component complex involving 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, p-hydroxybenzoic acid, and water was studied by Dega-Szafran et al. (2017). The research provided insights into the hydrogen-bonded interaction between amino alcohol and benzoic acid molecules, offering valuable information on molecular interactions and compound behavior in different conditions (Dega-Szafran et al., 2017).
Propiedades
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSSEEPLNUNWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903506 | |
| Record name | NoName_4185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-piperidin-4-ylamino)-ethanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)
![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)
![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)
![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)

![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)
